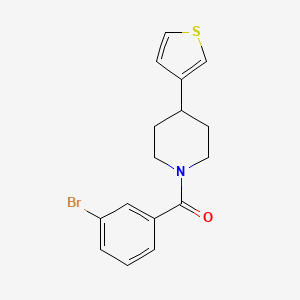
(3-Bromophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-Bromophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone” is a chemical compound with the molecular formula C12H14BrNO . It is related to a class of compounds that inhibit 11 β-hydroxysteroid dehydrogenase type 1 (11 β-HSD1), which are useful in the treatment, control, and/or prevention of disorders that are responsive to the inhibition of 11 β-HSD1 .
Molecular Structure Analysis
The molecular structure of “(3-Bromophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone” can be represented by the InChI notation: InChI=1/C12H14BrNO/c13-11-6-4-5-10(9-11)12(15)14-7-2-1-3-8-14/h4-6,9H,1-3,7-8H2 .Physical And Chemical Properties Analysis
The molecular weight of “(3-Bromophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone” is 268.14966 . Other physical and chemical properties such as melting point, boiling point, and density are not available in the searched resources.Wissenschaftliche Forschungsanwendungen
Enzyme Inhibitory Activity and Molecular Docking
A study on thiophene-based heterocyclic compounds, including derivatives similar to “(3-Bromophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone”, highlighted their potential as enzyme inhibitors. These compounds were evaluated for their inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), with significant interactions observed at enzyme active sites during molecular docking studies. This suggests a promising pathway for further structural modifications and pharmacological studies related to enzyme inhibitors (Cetin, Türkan, Bursal, & Murahari, 2021).
Antioxidant Properties
Another area of research involves the synthesis and evaluation of antioxidant properties of derivatives. For instance, the antioxidant activities of synthesized bromophenols were determined, showing effective antioxidant power compared to standard compounds. This indicates the potential utility of these molecules due to their antioxidant properties, which could be beneficial in various therapeutic applications (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Anticancer Activity
Research into novel 4-(3-(piperidin-4-yl)propyl)piperidine derivatives, structurally related to the queried compound, has shown antiproliferative activity against human leukemia cells. These findings suggest the framework of piperidine might be associated with anticancer effects, presenting a potential avenue for the development of new therapeutic agents targeting cancer cells (Vinaya, Kavitha, Chandrappa, Prasanna, Raghavan, & Rangappa, 2011).
Antiviral and Antibacterial Activity
The novel compounds (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone and its derivatives have been synthesized and characterized, with their structures optimized using density functional theory calculations. Molecular docking studies have been carried out to understand their antibacterial activity, demonstrating the potential for these compounds in antiviral and antibacterial applications (Shahana & Yardily, 2020).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various cellular targets, leading to a range of biological activities .
Mode of Action
This interaction could potentially alter the function of the target, leading to downstream effects .
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, leading to diverse biological activities .
Result of Action
Similar compounds have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial effects .
Zukünftige Richtungen
The potential of “(3-Bromophenyl)(4-(thiophen-3-yl)piperidin-1-yl)methanone” and related compounds in the treatment of disorders related to cortisol overproduction is a promising area of research . Further studies are needed to fully understand the pharmacokinetics, efficacy, and safety profile of these compounds.
Eigenschaften
IUPAC Name |
(3-bromophenyl)-(4-thiophen-3-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNOS/c17-15-3-1-2-13(10-15)16(19)18-7-4-12(5-8-18)14-6-9-20-11-14/h1-3,6,9-12H,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJYYJPSEKUGFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)C(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2994479.png)

![2-(4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenoxy)acetamide](/img/structure/B2994481.png)
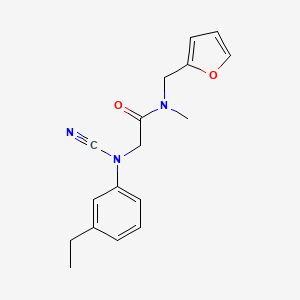
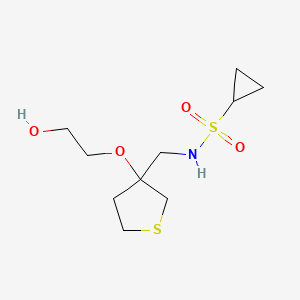

![3-Ethoxyspiro[3.3]heptan-1-yl 6-chloropyridine-3-carboxylate](/img/structure/B2994487.png)
![(E)-4-(Dimethylamino)-N-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]but-2-enamide](/img/structure/B2994491.png)
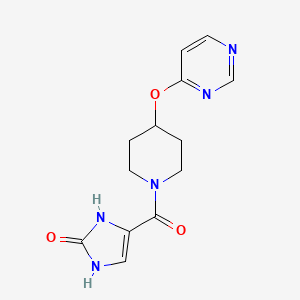
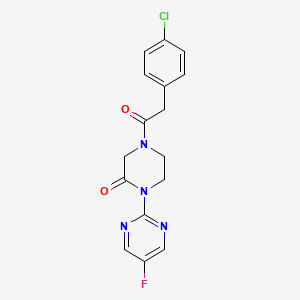
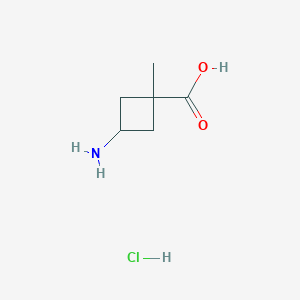
![N-(4-ethylphenyl)-2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2994497.png)
![Ethyl 4-Hydroxy-1-[(pivaloyloxy)methyl]cyclohexanecarboxylate](/img/structure/B2994498.png)